4-(3-Chloro-5-fluorophenyl)-2-fluorobenzoic acid, 95%
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Overview
Description
4-(3-Chloro-5-fluorophenyl)-2-fluorobenzoic acid, 95% is a compound that has a wide range of applications in a variety of scientific research and lab experiments. It is a white crystalline solid with a molecular weight of 242.56 g/mol and a melting point of 122-124°C. This compound is often used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis and as a catalyst in various reactions.
Mechanism of Action
4-(3-Chloro-5-fluorophenyl)-2-fluorobenzoic acid, 95% acts as an electrophile in various reactions. It can react with nucleophiles such as amines, alcohols, and thiols to form a variety of products. It can also be used as a catalyst in various reactions, such as the Friedel-Crafts alkylation of aromatic compounds.
Biochemical and Physiological Effects
4-(3-Chloro-5-fluorophenyl)-2-fluorobenzoic acid, 95% has no known biochemical or physiological effects. It is not considered to be toxic and is not known to have any adverse effects on humans or other organisms.
Advantages and Limitations for Lab Experiments
4-(3-Chloro-5-fluorophenyl)-2-fluorobenzoic acid, 95% has several advantages for use in lab experiments. It is relatively inexpensive, easy to obtain, and can be stored for long periods of time without degradation. Additionally, it is not considered to be toxic and has no known adverse effects on humans or other organisms.
One of the main limitations of this compound is that it is not very soluble in water. Therefore, it must be dissolved in organic solvents such as ethanol or dimethyl sulfoxide (DMSO) in order to be used in lab experiments. Additionally, it is not very stable in the presence of strong acids or bases, so it must be used in neutral or slightly acidic conditions.
Future Directions
There are several potential future directions for 4-(3-Chloro-5-fluorophenyl)-2-fluorobenzoic acid, 95%. It could be used as a starting material in the synthesis of more complex fluorinated compounds. Additionally, it could be used as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Furthermore, it could be used in the synthesis of fluorescent compounds for use in imaging and sensing applications. Finally, it could be used in the synthesis of new materials for use in nanotechnology.
Synthesis Methods
4-(3-Chloro-5-fluorophenyl)-2-fluorobenzoic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 3-chloro-5-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The second step involves the reaction of the resulting product with hydrogen fluoride in the presence of a catalyst such as palladium on carbon. This two-step process produces a 95% pure product.
Scientific Research Applications
4-(3-Chloro-5-fluorophenyl)-2-fluorobenzoic acid, 95% has a wide range of applications in scientific research. It is often used as a reagent in organic synthesis and as a catalyst in various reactions. It can also be used as a starting material in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, this compound can be used in the synthesis of other fluorinated compounds, such as fluoroalkanes, fluoroalkenes, and fluoroaromatics.
properties
IUPAC Name |
4-(3-chloro-5-fluorophenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O2/c14-9-3-8(4-10(15)6-9)7-1-2-11(13(17)18)12(16)5-7/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBUHYCYIXNWRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690509 |
Source
|
Record name | 3'-Chloro-3,5'-difluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261928-15-7 |
Source
|
Record name | 3'-Chloro-3,5'-difluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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